

# Validating the safety and tolerability profile of Mirivadelgat in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Mirivadelgat |           |
| Cat. No.:            | B15616052    | Get Quote |

# Mirivadelgat's Safety and Tolerability in Development: A Comparative Outlook

**Mirivadelgat** (FP-045), an investigational, first-in-class, oral small molecule activator of aldehyde dehydrogenase 2 (ALDH2), is currently under evaluation for its long-term safety and tolerability. As **Mirivadelgat** is in the clinical development phase, long-term data is not yet available. The ongoing Phase 2 WINDWARD study is designed to provide crucial insights into its safety and efficacy profile in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD).

This guide offers a comparative perspective on the planned safety and tolerability assessments for **Mirivadelgat** within the WINDWARD trial and the established long-term safety profile of inhaled treprostinil, the only approved treatment for PH-ILD.

## **Comparative Analysis of Safety and Tolerability**

The following table summarizes the planned safety and tolerability endpoints for **Mirivadelgat** from the WINDWARD trial and the observed long-term safety and tolerability of inhaled treprostinil from the INCREASE and its open-label extension (OLE) studies.



| Feature                 | Mirivadelgat (FP-045)                                                                                                                                                               | Inhaled Treprostinil                                                                                                                                                                                  |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population        | Adult subjects (18-85 years) with PH-ILD.                                                                                                                                           | Patients with PH-ILD.                                                                                                                                                                                 |
| Study Duration          | 16 weeks for the WINDWARD Phase 2 study.                                                                                                                                            | The INCREASE study was a<br>16-week trial, with a long-term<br>open-label extension (OLE).                                                                                                            |
| Primary Endpoint        | Mean change from baseline to<br>week 12 in Pulmonary<br>Vascular Resistance (PVR)<br>assessed by right heart<br>catheterization.                                                    | Change from baseline in 6-minute walk distance (6MWD) at week 16.                                                                                                                                     |
| Secondary Endpoints     | - Change in N-terminal pro-<br>brain natriuretic peptide (NT-<br>ProBNP) levels Change in 6-<br>minute walk distance<br>(6MWD) Assessment of long-<br>term prognostic risk factors. | - Time to clinical worsening<br>Change in NT-proBNP levels.                                                                                                                                           |
| Reported Adverse Events | Data not yet available from long-term studies. The WINDWARD study will evaluate the safety and efficacy.                                                                            | Common adverse events include cough, headache, dyspnea, dizziness, nausea, fatigue, and diarrhea.[1] In the long-term OLE, the rates of cough and headache were observed to decrease over time.[2][3] |
| Serious Adverse Events  | To be determined in ongoing and future clinical trials.                                                                                                                             | The incidence of serious adverse events was similar between the treprostinil and placebo groups in the INCREASE trial.[4]                                                                             |



Discontinuation due to Adverse Events

To be determined in ongoing and future clinical trials.

In the INCREASE OLE, adverse events led to drug discontinuation in 22.3% of patients.[3][5][6]

# Experimental Protocols Mirivadelgat: WINDWARD Phase 2 Study

The WINDWARD study is a multinational, double-blind, 3-arm, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of **Mirivadelgat** in adults with PH-ILD.[7]

#### Study Design:

- Participants: Approximately 99 evaluable subjects (126 enrolled, assuming a 20% dropout rate) aged 18 to 85 years with a diagnosis of PH-ILD.[8] Subjects on stable treatment for their underlying lung disease are permitted.[8]
- Intervention: Participants are randomized to one of two doses of oral **Mirivadelgat** or a placebo, administered once daily for 16 weeks.[7]
- Primary Outcome Measures: The primary endpoint is the mean change in Pulmonary Vascular Resistance (PVR) from baseline to week 12, as measured by right heart catheterization.[9]
- Secondary Outcome Measures: Secondary endpoints include the change from baseline in NT-proBNP levels and the 6-minute walk distance (6MWD) at week 12.[7] The study will also assess various other markers of disease progression and patient-reported outcomes.[8]
- Safety Assessments: The safety and tolerability of Mirivadelgat will be monitored through
  the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms
  throughout the study.

## Inhaled Treprostinil: INCREASE and OLE Studies

The INCREASE trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of inhaled treprostinil in patients with PH-ILD over 16 weeks.



[1] The subsequent open-label extension (OLE) study provided long-term safety and efficacy data.[2][3]

#### Study Design:

- Participants: Patients with PH-ILD.
- Intervention: Inhaled treprostinil or placebo. In the OLE, all participants received inhaled treprostinil.[3]
- Primary Outcome Measures: The primary endpoint of the INCREASE trial was the change in 6MWD at 16 weeks.[1]
- Safety Assessments: Safety was assessed through the monitoring of adverse events, serious adverse events, and events leading to discontinuation.

### **Visualizations**

### **Mirivadelgat Signaling Pathway**

**Mirivadelgat** is an allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[7] ALDH2 plays a crucial role in detoxifying reactive aldehydes and reducing oxidative stress, which are implicated in the pathophysiology of cardiovascular and pulmonary diseases. [9]





Click to download full resolution via product page

Caption: **Mirivadelgat** activates ALDH2, leading to detoxification of reactive aldehydes and downstream beneficial effects.

## **WINDWARD Study Experimental Workflow**

The workflow of the WINDWARD clinical trial is designed to rigorously assess the safety and efficacy of **Mirivadelgat**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Inhaled Treprostinil in Pulmonary Hypertension Due to Interstitial Lung Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Use of Inhaled Treprostinil in Patients With ILD-Associated PH American College of Cardiology [acc.org]
- 5. Long-term inhaled treprostinil for pulmonary hypertension due to interstitial lung disease: INCREASE open-label extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. foreseepharma.com [foreseepharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Foresee Pharmaceuticals Announces First Patient Dosed in the Phase 2 WINDWARD Study of the ALDH2 Activator Mirivadelgat for Patients with Pulmonary Hypertension-Associated Interstitial Lung Disease (PH-ILD) [prnewswire.com]
- To cite this document: BenchChem. [Validating the safety and tolerability profile of Mirivadelgat in long-term studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616052#validating-the-safety-and-tolerability-profile-of-mirivadelgat-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com